5-{[1,1'-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE
Overview
Description
5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE is a complex organic compound that features a unique structure combining biphenyl, bromophenyl, and phenyl groups with an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The imidazole core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the biphenyl and bromophenyl groups can interact with biological membranes, affecting cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Shares the bromophenyl group but lacks the imidazole core.
2-Bromophenylacetic acid: Contains a bromophenyl group but has a different functional group arrangement.
Bromophenols: A class of compounds with bromine atoms attached to a phenol ring.
Uniqueness
5-{[1,1’-BIPHENYL]-4-YL}-2-(4-BROMOPHENYL)-4-PHENYL-1H-IMIDAZOLE is unique due to its combination of biphenyl, bromophenyl, and phenyl groups with an imidazole core. This structure provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrN2/c28-24-17-15-23(16-18-24)27-29-25(21-9-5-2-6-10-21)26(30-27)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-18H,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGFIWQWKYBRSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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